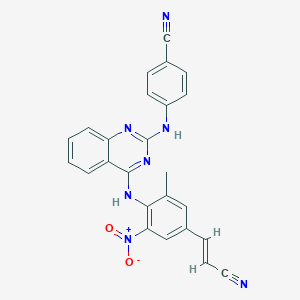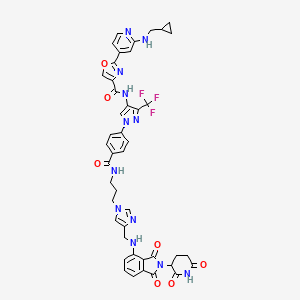
PROTAC IRAK4 degrader-1
Übersicht
Beschreibung
PROTAC IRAK4 Degrader-1 is a heterobifunctional small molecule designed to target and degrade the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which leverages the ubiquitin-proteasome system to selectively degrade target proteins. IRAK4 is a crucial regulator of signaling pathways that control innate immunity, making it a significant target for treating autoimmune diseases and certain cancers .
Wissenschaftliche Forschungsanwendungen
PROTAC IRAK4-Degrader-1 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Modellverbindung für die Untersuchung des Designs und der Optimierung von PROTAC-Molekülen.
Biologie: Es wird verwendet, um die Rolle von IRAK4 bei der angeborenen Immunität und Entzündungsreaktionen zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Autoimmunerkrankungen und bestimmten Krebsarten durch selektiven Abbau von IRAK4
5. Wirkmechanismus
PROTAC IRAK4-Degrader-1 übt seine Wirkung aus, indem es IRAK4 zur E3-Ubiquitin-Ligase Cereblon rekrutiert, was zur Ubiquitinierung und anschließenden proteasomalen Degradation von IRAK4 führt. Dieser Prozess reduziert effektiv die IRAK4-Spiegel in Zellen, wodurch die von IRAK4 vermittelten Signalwege gehemmt werden. Der Abbau von IRAK4 stört die Bildung des Myddosom-Komplexes, der für die Aktivierung von nachgeschalteten Signalwegen, die an Entzündungsreaktionen und Immunantworten beteiligt sind, unerlässlich ist .
Ähnliche Verbindungen:
IRAK4-Kinase-Inhibitoren: Diese Verbindungen hemmen die Kinaseaktivität von IRAK4, bauen das Protein jedoch nicht ab.
Andere PROTACs, die auf IRAK4 zielen: Es wurden ähnliche PROTAC-Moleküle entwickelt, um IRAK4 zum Abbau zu zielen.
Einzigartigkeit: PROTAC IRAK4-Degrader-1 ist einzigartig in seiner Fähigkeit, das IRAK4-Protein selektiv abzubauen, anstatt nur seine Aktivität zu hemmen. Dies führt zu einer stärkeren und nachhaltigeren Hemmung von IRAK4-vermittelten Signalwegen im Vergleich zu traditionellen Kinase-Inhibitoren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC IRAK4 Degrader-1 involves the conjugation of an IRAK4-binding ligand with a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The process typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.
Synthesis of CRBN ligand: This involves the preparation of a small molecule that can bind to the E3 ubiquitin ligase cereblon.
Linker attachment: The two ligands are connected via a linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PROTAC IRAK4-Degrader-1 unterliegt hauptsächlich Bindungs- und Abbaureaktionen. Es unterliegt typischerweise nicht traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution.
Häufige Reagenzien und Bedingungen:
Bindung an IRAK4: Der IRAK4-bindende Ligand interagiert unter physiologischen Bedingungen mit dem IRAK4-Protein.
Bindung an CRBN: Der CRBN-Ligand bindet an die E3-Ubiquitin-Ligase Cereblon und erleichtert die Ubiquitinierung und den anschließenden Abbau von IRAK4.
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion ist das abgebaute IRAK4-Protein, das vom Proteasom in kleinere Peptide und Aminosäuren zerlegt wird .
Wirkmechanismus
PROTAC IRAK4 Degrader-1 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This process effectively reduces the levels of IRAK4 in cells, thereby inhibiting the signaling pathways mediated by IRAK4. The degradation of IRAK4 disrupts the formation of the myddosome complex, which is essential for the activation of downstream signaling pathways involved in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
IRAK4 kinase inhibitors: These compounds inhibit the kinase activity of IRAK4 but do not degrade the protein.
Other PROTACs targeting IRAK4: Similar PROTAC molecules have been developed to target IRAK4 for degradation.
Uniqueness: PROTAC IRAK4 Degrader-1 is unique in its ability to selectively degrade the IRAK4 protein rather than merely inhibiting its activity. This results in a more potent and sustained inhibition of IRAK4-mediated signaling pathways compared to traditional kinase inhibitors .
Eigenschaften
IUPAC Name |
2-[2-(cyclopropylmethylamino)pyridin-4-yl]-N-[1-[4-[3-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]imidazol-1-yl]propylcarbamoyl]phenyl]-3-(trifluoromethyl)pyrazol-4-yl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H39F3N12O7/c45-44(46,47)37-31(53-39(62)32-22-66-41(54-32)26-13-15-48-34(17-26)51-18-24-5-6-24)21-58(56-37)28-9-7-25(8-10-28)38(61)49-14-2-16-57-20-27(52-23-57)19-50-30-4-1-3-29-36(30)43(65)59(42(29)64)33-11-12-35(60)55-40(33)63/h1,3-4,7-10,13,15,17,20-24,33,50H,2,5-6,11-12,14,16,18-19H2,(H,48,51)(H,49,61)(H,53,62)(H,55,60,63) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXFMHKDNIZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)NCCCN6C=C(N=C6)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H39F3N12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


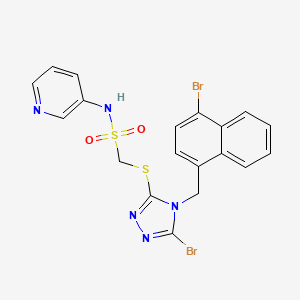
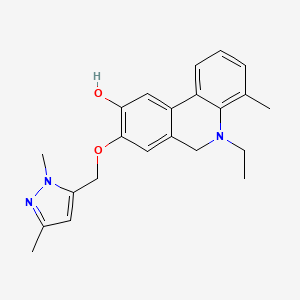
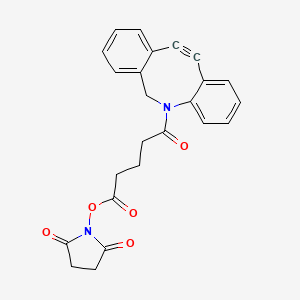
![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)
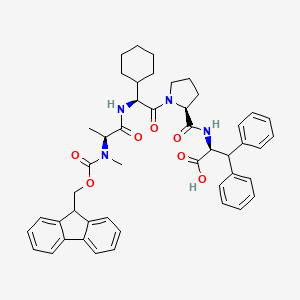
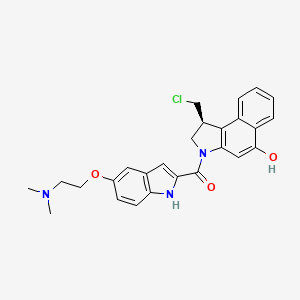
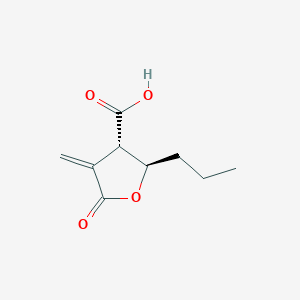
![[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B8103487.png)


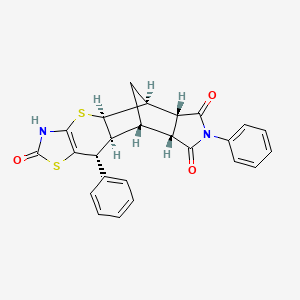
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
